

5-Methoxytryptophol-benzene-d4: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxytryptophol-benzene-d4

Cat. No.: B15558695

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methoxytryptophol, with a focus on the role of its deuterated analogue, **5-Methoxytryptophol-benzene-d4**, in analytical and research applications. 5-Methoxytryptophol is a naturally occurring indoleamine synthesized in the pineal gland, closely related to melatonin and serotonin.[1] Its deuterated form, where four hydrogen atoms on the benzene ring are replaced by deuterium, serves as an invaluable internal standard for accurate quantification in complex biological matrices.

Core Chemical and Physical Properties

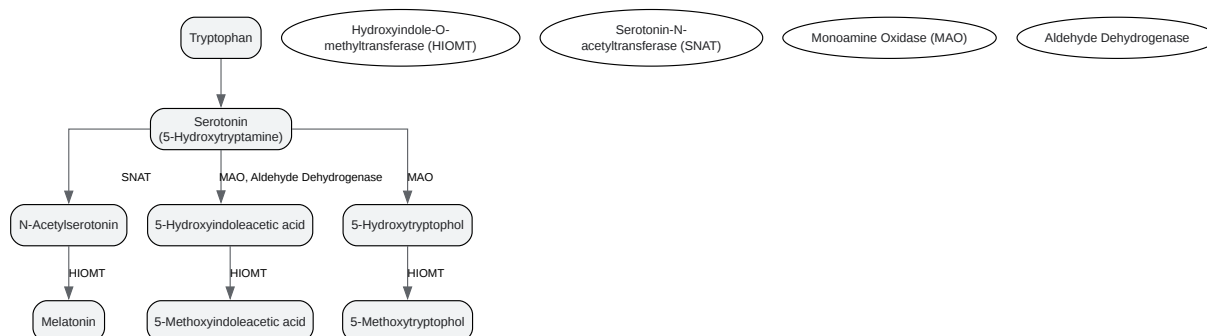
5-Methoxytryptophol, scientifically known as 2-(5-methoxy-1H-indol-3-yl)ethanol, is a solid compound at room temperature.[2] Its key properties are summarized in the table below. The addition of four deuterium atoms in **5-Methoxytryptophol-benzene-d4** results in a predictable increase in its molecular weight, a crucial feature for its use in mass spectrometry-based analysis.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₃ NO ₂	
Molecular Weight	191.23 g/mol	[2]
Appearance	Solid	[2]
Storage Temperature	2-8°C	
Assay (HPLC)	95%	
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.3 mg/ml	[3]
UV max	224, 277 nm	[3]
InChI Key	QLWKTGDEPLRFAT-UHFFFAOYSA-N	
SMILES String	COc1ccc2[nH]cc(CCO)c2c1	

Biological Significance and Signaling Pathway

5-Methoxytryptophol is a metabolite of serotonin and is synthesized in the pineal gland.[4] Its levels exhibit a diurnal rhythm, being highest during the daylight hours, in contrast to melatonin, which peaks during darkness.[1][4] This compound is implicated in the regulation of diurnal rhythms along with melatonin. Research has highlighted its potential biological activities, including immunomodulatory, antioxidant, and anxiolytic properties.[1][5] It is believed to exert its effects through receptor-mediated mechanisms that influence cerebral artery contractility, cardiac rhythm, and renal function.[1][5]

The biosynthesis of 5-Methoxytryptophol is intrinsically linked to the metabolic pathways of serotonin and melatonin.



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Caption: Biosynthesis pathway of 5-Methoxytryptophol from Tryptophan.

Experimental Protocols

General Analytical Method using LC-MS/MS

The use of a deuterated internal standard like **5-Methoxytryptophol-benzene-d4** is critical for accurate quantification of endogenous 5-Methoxytryptophol in biological samples by overcoming variations in sample preparation and instrument response.

1. Sample Preparation (Plasma/Serum):

- To 100 μL of plasma or serum, add 10 μL of internal standard working solution (**5-Methoxytryptophol-benzene-d4** in a suitable solvent like methanol).
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.

- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions (Illustrative):

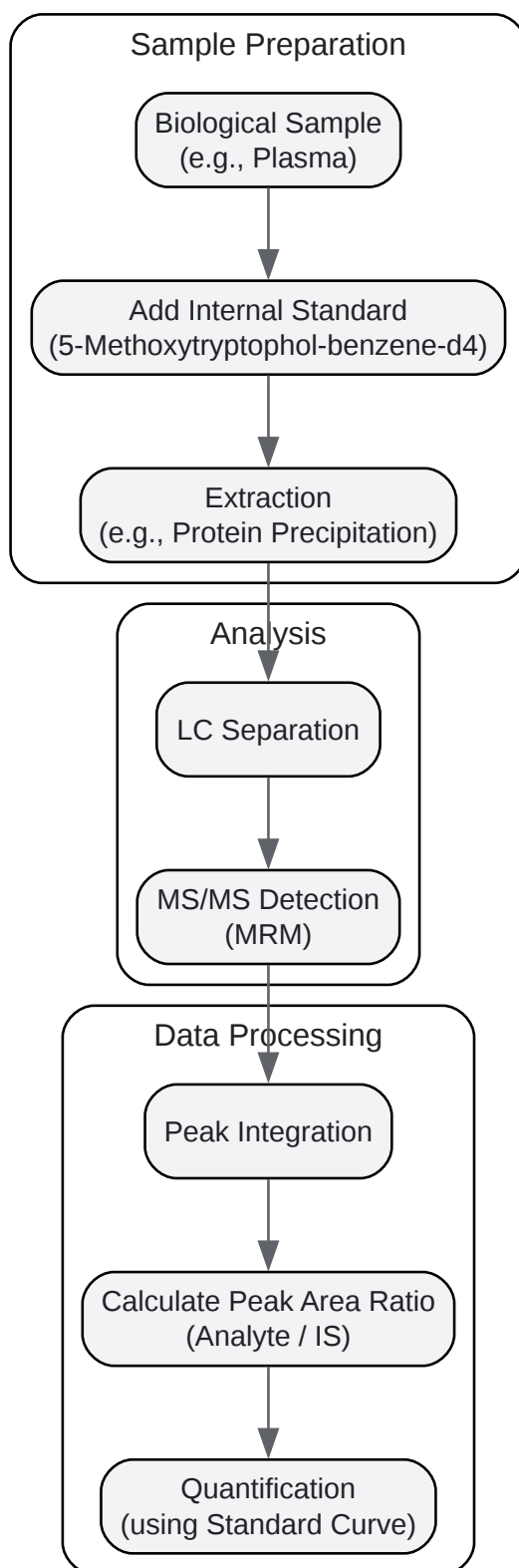
- Liquid Chromatography (LC):
 - Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% B over a set time, followed by re-equilibration.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 5-Methoxytryptophol: Monitor the transition from the parent ion (m/z) to a specific product ion.
 - **5-Methoxytryptophol-benzene-d4**: Monitor the transition from the deuterated parent ion (m/z+4) to its corresponding product ion.

3. Quantification:

- The concentration of 5-Methoxytryptophol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of the non-labeled compound.

General Workflow for Analysis with an Internal Standard

The following diagram illustrates the logical workflow for using a deuterated internal standard in a quantitative analytical experiment.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

Concluding Remarks

5-Methoxytryptophol is a biologically active indoleamine with a growing body of research highlighting its physiological roles. The use of its stable isotope-labeled counterpart, **5-Methoxytryptophol-benzene-d4**, is indispensable for precise and accurate quantification in complex biological matrices. This technical guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields to design and execute robust analytical methodologies for the study of this and other related compounds. Further research into the specific mechanisms of action of 5-Methoxytryptophol will continue to unveil its therapeutic potential.

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